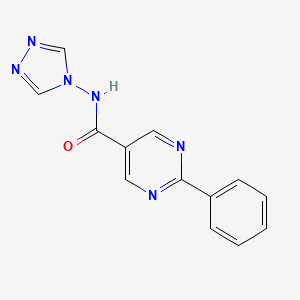
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide typically involves multi-step synthetic routes. One common method includes the formation of the pyrimidine ring followed by the introduction of the triazole moiety. The synthesis may start with the condensation of appropriate aldehydes and amines to form the pyrimidine core. Subsequent steps involve the cyclization with triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Applications De Recherche Scientifique
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids and derivatives, such as:
- 1,2,4-Triazole-containing scaffolds
- Triazole-pyrimidine hybrids with neuroprotective properties
- Pyrimidine derivatives with anti-inflammatory activities .
Uniqueness
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide is unique due to its specific combination of pyrimidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages over other similar compounds in terms of efficacy and selectivity .
Propriétés
Formule moléculaire |
C13H10N6O |
|---|---|
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
2-phenyl-N-(1,2,4-triazol-4-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(18-19-8-16-17-9-19)11-6-14-12(15-7-11)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
Clé InChI |
BYXWKYASLJVJNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NN3C=NN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














